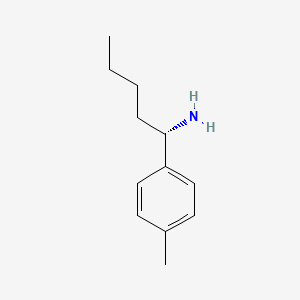

(S)-1-(4-methylphenyl)pentylamine

Description

Significance of Enantiomerically Pure Amine Scaffolds in Advanced Organic Chemistry Research

Enantiomerically pure amine scaffolds are of paramount importance in modern organic chemistry, primarily due to their prevalence in pharmaceuticals, agrochemicals, and natural products. nih.gov It is estimated that over 40% of small-molecule pharmaceuticals contain a chiral amine moiety. nih.gov The specific stereochemistry of the amine is often critical for its therapeutic effect. In many cases, one enantiomer of a drug is responsible for the desired pharmacological activity, while the other may be less active, inactive, or even cause adverse effects. nih.govnih.gov

Beyond their presence in target molecules, enantiomerically pure amines are indispensable tools in asymmetric synthesis. They are widely used as:

Chiral Resolving Agents: To separate racemic mixtures of chiral acids. sigmaaldrich.com

Chiral Auxiliaries: Temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Chiral Ligands: For the preparation of metal-based catalysts used in a variety of asymmetric transformations. nih.gov

Organocatalysts: As metal-free catalysts for various enantioselective reactions. rsc.org

The ability to synthesize and utilize these enantiopure scaffolds is thus a cornerstone of modern drug discovery and development, as well as fine chemical synthesis. chemimpex.com

Historical and Current Perspectives on Asymmetric Synthesis of Chiral Amines

The methods for obtaining enantiomerically pure amines have evolved significantly over the years.

Historical Methods: Historically, the primary method for obtaining enantiopure amines was through the resolution of racemates . This involves reacting a racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which can then be separated by physical methods like crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Current Perspectives: Modern organic synthesis has seen a paradigm shift towards asymmetric synthesis , which aims to directly produce a single enantiomer. Key contemporary strategies include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of prochiral imines, enamines, or N-heteroaromatic compounds using chiral transition metal catalysts (often based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands) is a powerful and widely used method. nih.gov

Asymmetric Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral catalyst. Biocatalytic versions using enzymes like amine dehydrogenases (AmDHs) are becoming increasingly prevalent. nih.gov

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be reacted with an achiral ketone or aldehyde to form a chiral imine. Subsequent nucleophilic addition occurs with high diastereoselectivity, and the auxiliary can then be cleaved to yield the enantiomerically enriched amine.

Biocatalysis: Enzymes, particularly transaminases and amine dehydrogenases, are increasingly used for the synthesis of chiral amines due to their exceptional stereoselectivity, mild reaction conditions, and environmental compatibility. nih.gov Protein engineering and directed evolution are continuously improving the substrate scope and efficiency of these biocatalysts. nih.gov

Asymmetric C-H Amination: More recent developments include the direct, enantioselective insertion of a nitrogen atom into a C-H bond, offering a highly atom-economical route to chiral amines. researchgate.net

These modern methods provide more efficient and sustainable pathways to enantiomerically pure amines, overcoming the inherent yield limitations of classical resolution.

Rationale for Research Focus on (S)-1-(4-methylphenyl)pentylamine in Academic Contexts

While this compound is not as extensively documented as some other chiral amines, its structural features suggest several rationales for its investigation in academic research.

The molecule is a chiral benzylic amine , a structural motif known for its biological activity and its utility in synthesis. researchgate.netnih.gov The presence of the p-tolyl group is significant; this group is found in various well-known chiral ligands and catalysts, where it can influence the steric and electronic environment of the catalytic pocket, thereby affecting the stereochemical outcome of reactions. The five-carbon pentyl chain provides a distinct lipophilic character compared to more common methyl or ethyl analogs.

Based on its structure, academic research into this compound could be driven by its potential as:

A Chiral Building Block: For the synthesis of more complex molecules, particularly pharmaceutical and agrochemical candidates. The combination of the chiral amine center, the aromatic ring, and the alkyl chain offers multiple points for further functionalization.

A Chiral Resolving Agent: Its basic amino group and chiral nature make it a candidate for the resolution of racemic carboxylic acids.

A Precursor for Chiral Ligands: The amine functionality can be readily modified to create novel chiral ligands for asymmetric catalysis. The properties of such ligands would be influenced by the steric bulk of the pentyl group and the electronic nature of the p-tolyl moiety.

A Subject for Synthetic Methodology Development: The synthesis of this specific amine presents a challenge for testing and refining new asymmetric synthesis methods, such as asymmetric hydrogenation or reductive amination of the corresponding ketone, 1-(4-methylphenyl)pentan-1-one.

The study of such analogs is crucial for expanding the toolbox of available chiral amines and for understanding the structure-activity and structure-selectivity relationships in asymmetric catalysis.

Physicochemical and Structural Data

Below are tables detailing the properties of this compound and related compounds for context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 1-(4-methylphenyl)ethylamine (B1348833) sigmaaldrich.com | Value for Pentylamine wikipedia.org |

| Molecular Formula | C₁₂H₁₉N | C₉H₁₃N | C₅H₁₃N |

| Molecular Weight | 177.29 g/mol | 135.21 g/mol | 87.166 g/mol |

| Boiling Point | Data not available | 211-212 °C | 104 °C |

| Density | Data not available | 0.926 g/mL at 25 °C | 0.752 g/mL |

| Appearance | Data not available | Liquid | Colorless liquid |

Illustrative Research Findings

To illustrate the type of research where a chiral amine like this compound could be employed, the following table presents hypothetical results from an asymmetric reaction.

Table 2: Representative Data on the Use of Chiral Amines as Organocatalysts in an Asymmetric Michael Addition

| Entry | Chiral Amine Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-1-Phenylethylamine | Toluene | 0 | 85 | 75 |

| 2 | (S)-1-(4-Nitrophenyl)ethylamine | Toluene | 0 | 82 | 88 |

| 3 | (S)-1-(4-Methoxyphenyl)ethylamine | Toluene | 0 | 88 | 70 |

| 4 | This compound | Toluene | 0 | 90 | 85 |

| 5 | This compound | Dichloromethane | 0 | 87 | 81 |

Note: This table is illustrative and presents hypothetical data to demonstrate the context in which such a compound would be studied and evaluated. The data does not represent actual experimental results for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

(1S)-1-(4-methylphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H19N/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1 |

InChI Key |

AFQMVQWXQAYYBJ-LBPRGKRZSA-N |

Isomeric SMILES |

CCCC[C@@H](C1=CC=C(C=C1)C)N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)C)N |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of S 1 4 Methylphenyl Pentylamine

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reductive Amination Strategies

Transition metal catalysis provides a powerful and direct route for producing chiral compounds. nih.gov The asymmetric hydrogenation of imines and enamines, or the related reductive amination of ketones, are among the most efficient methods for synthesizing chiral amines. These processes typically involve a prochiral substrate that is converted into a chiral product through the addition of hydrogen across a carbon-nitrogen double bond, guided by a chiral metal catalyst.

Chiral Rhodium and Ruthenium Catalysts in Imine and Enamine Hydrogenation

Rhodium (Rh) and Ruthenium (Ru) complexes are at the forefront of catalysts for the asymmetric hydrogenation of C=N bonds. nih.gov The success of these systems hinges on the design of the chiral ligands that coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction.

Rhodium complexes, often paired with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in the hydrogenation of enamides. nih.govresearchgate.net For instance, the hydrogenation of N-acyl enamines, which are precursors to chiral amines, can be achieved with excellent enantioselectivity using Rh catalysts. While direct examples for the synthesis of (S)-1-(4-methylphenyl)pentylamine are not prevalent in foundational studies, the principles established with substrates like α-(acylamino)acrylic acids are broadly applicable. unt.edu A notable development involves the use of bisphosphine-thiourea ligands in rhodium-catalyzed asymmetric hydrogenation of unprotected N-H imines, which provides chiral amines in high yields (up to 97%) and enantiomeric excesses (up to 95% ee). nih.gov This approach is significant as it circumvents the need for protecting groups on the imine nitrogen, streamlining the synthetic process. nih.gov

Ruthenium catalysts have also been extensively studied. For example, RuPHOX-Ru catalysts have been successfully used in the hydrogenation of aryl-substituted β-amino ketones. nih.gov The versatility of Ru catalysts is further highlighted by their use with a variety of chiral ligands to achieve high turnover numbers and selectivities in the hydrogenation of diverse unsaturated substrates. nih.gov

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Rh/bisphosphine-thiourea | Unprotected N-H imines | up to 97 | up to 95 | nih.gov |

| Rh/(2S,4S)-MCCPM | β-amino ketone hydrochlorides | - | 79.8 - 90.8 | nih.gov |

| Ru/Chiral Ligands | Heteroaromatic compounds | High | High | nih.gov |

Iridium and Palladium-Based Systems for Stereoselective Reduction Pathways

While Rhodium and Ruthenium have been historically dominant, Iridium (Ir) and Palladium (Pd) catalysts have emerged as powerful alternatives, often exhibiting complementary reactivity and selectivity. nih.govunt.edu

Iridium-catalyzed asymmetric hydrogenation has proven particularly effective for a range of challenging substrates. unt.edu Recent developments include Ir catalysts with tridentate ferrocene-based phosphine ligands bearing unsymmetrical vicinal diamine scaffolds. nih.gov These systems have been successfully applied to the asymmetric hydrogenation of β-amino ketones, producing various chiral γ-amino alcohols with excellent yields and enantioselectivities (up to 99% ee). nih.gov The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific substrates. nih.gov Furthermore, iridium complexes with phosphoramidite (B1245037) ligands have been used for the highly enantioselective allylic amination, showcasing the versatility of iridium in forming C-N bonds stereoselectively. nih.gov

Palladium-catalyzed asymmetric hydrogenation is another key technology, especially for olefins. unt.edu Homogeneous palladium catalysis has been successfully applied to the hydrogenation of various functionalized alkenes, providing access to chiral building blocks. unt.edu The development of efficient palladium catalysts often relies on the design of novel chiral ligands that can effectively control the stereochemistry of the hydrogenation step. nih.gov

| Catalyst System | Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ir/ferrocene-phosphine | Asymmetric Hydrogenation | β-amino ketones | up to 99 | up to 99 | nih.gov |

| Ir/phosphoramidite | Allylic Amination | Allylic carbonates | High | High | nih.gov |

| Pd/Chiral Ligands | Asymmetric Hydrogenation | Olefins | High | High | nih.govunt.edu |

Development of Novel Chiral Ligand Architectures for Catalytic Efficiency

The evolution of asymmetric catalysis is intrinsically linked to the development of novel chiral ligands. An effective chiral ligand must not only induce high stereoselectivity but also confer high catalytic activity and stability to the metal complex.

A significant area of research has been the creation of bidentate and tridentate phosphine ligands. For example, bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a privileged chiral bisphosphine ligand that has found widespread use in asymmetric hydrogenation. unt.edu More recent innovations include the synthesis of P,N-ligands and ligands incorporating thiourea (B124793) functionalities, which can engage in hydrogen bonding interactions with the substrate to enhance stereocontrol. nih.gov The bisphosphine-thiourea ligand used in Rh-catalyzed hydrogenation of N-H imines is a prime example, where the thiourea moiety is proposed to interact with the counterion of the iminium salt, thereby influencing the stereochemical outcome. nih.gov

Ferrocene-based ligands represent another important class, offering a rigid scaffold and planar chirality. nih.gov Ligands derived from (R)-Ugi's amine, for instance, have been incorporated into tridentate iridium catalysts that show excellent performance in the hydrogenation of challenging substrates like β-amino ketones. nih.gov The modular synthesis of these ligands allows for the systematic tuning of their properties. nih.gov Furthermore, earth-abundant metals like nickel, when combined with chiral ligands such as (S,S)-Ph-BPE, have been shown to be highly effective for the asymmetric hydrogenation of various unsaturated compounds, presenting a more sustainable alternative to precious metal catalysts. researchgate.net

Biocatalytic Approaches to Chiral Primary Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. researchgate.net Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, amine transaminases and imine reductases are particularly relevant. researchgate.netmdpi.com

Application of Amine Transaminases for Enantioselective Amination

Amine transaminases (ATAs), which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor. nih.govfrontiersin.org This transformation is a direct and highly enantioselective method for producing chiral primary amines. diva-portal.org

The asymmetric synthesis of chiral amines using ATAs can be performed via two main strategies: the kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone. mdpi.com For the synthesis of this compound, the asymmetric synthesis route starting from 4-methyl-1-phenyl-1-pentanone would be the most direct approach. Research has shown that ATAs, such as a rationally designed variant from Chromobacterium violaceum, exhibit increased activity towards 4'-substituted acetophenones, which are structurally analogous to the required ketone precursor. diva-portal.org A significant challenge in ATA-catalyzed reactions is the often-unfavorable reaction equilibrium. mdpi.comdiva-portal.org To overcome this, strategies such as using a large excess of the amine donor (e.g., isopropylamine, which generates volatile acetone (B3395972) as a byproduct) or employing "smart" amine donors that cyclize upon deamination have been developed to drive the reaction towards product formation. mdpi.com Protein engineering has been instrumental in developing robust ATA variants with expanded substrate scope and improved stability, as exemplified by the industrial synthesis of sitagliptin. mdpi.comfrontiersin.org

| Enzyme | Reaction Type | Substrate Type | Key Feature | Reference |

| Amine Transaminase (ATA) | Asymmetric Synthesis | Prochiral ketones | High enantioselectivity | nih.govdiva-portal.org |

| Chromobacterium violaceum ATA variant | Asymmetric Synthesis | 4´-substituted acetophenones | Increased specific activity | diva-portal.org |

| Engineered ATA (for Sitagliptin) | Asymmetric Synthesis | β-keto amide | 27 mutations for high yield and ee | mdpi.com |

Imine Reductases in the Synthesis of Chiral Amines

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the stereoselective reduction of imines to chiral amines. researchgate.netnih.gov They can be employed in two main ways: the reduction of a pre-formed imine or, more powerfully, in a one-pot reductive amination of a ketone with an amine. nih.gov The latter approach, where the enzyme can catalyze both the imine formation and its subsequent reduction, is particularly attractive for its efficiency. researchgate.net

The substrate scope of IREDs is broad, encompassing cyclic and acyclic imines. researchgate.net While they were initially recognized for their efficiency with cyclic imines, many IREDs have been identified that are also active in the intermolecular reductive amination of prochiral ketones. nih.gov The development of a toolbox of diverse IREDs has enabled the screening for enzymes with desired activity and selectivity for specific ketone and amine substrates. researchgate.net For the synthesis of this compound, an IRED-catalyzed reductive amination of 4-methyl-1-phenyl-1-pentanone with an ammonia (B1221849) source would be a highly atom-economical route. The continuous discovery and engineering of new IREDs are expanding the possibilities for producing a wide range of chiral amines for the pharmaceutical and chemical industries. mdpi.comnih.gov

| Enzyme | Cofactor | Reaction Type | Advantage | Reference |

| Imine Reductase (IRED) | NADPH | Asymmetric imine reduction | High stereoselectivity | researchgate.netnih.gov |

| Imine Reductase (IRED) | NADPH | Reductive amination of ketones | One-pot synthesis of amines | researchgate.netnih.gov |

Enzyme Engineering and Substrate Scope Expansion in Biocatalysis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines. tudelft.nlwiley.com Enzymes, such as transaminases and amine dehydrogenases, can catalyze the asymmetric synthesis of amines with high enantioselectivity under mild reaction conditions. researchgate.netnih.gov However, the natural substrate specificity of these enzymes can be a limitation. Enzyme engineering, through techniques like directed evolution and rational design, plays a crucial role in expanding the substrate scope of biocatalysts to accept non-natural substrates like the precursor to this compound. nih.govdntb.gov.ua

Modern enzyme engineering often employs machine learning-guided strategies to accelerate the optimization process. By generating and analyzing large datasets of sequence-function relationships, predictive models can identify beneficial mutations, leading to enzyme variants with enhanced activity and selectivity for specific target molecules. nih.gov This data-driven approach has been successfully used to engineer amide synthetases and other enzymes for the synthesis of various small molecule pharmaceuticals. nih.gov

A key strategy in expanding substrate scope is "substrate walking," where the enzyme is gradually evolved to accept substrates of increasing structural deviation from its natural substrate. nih.gov This, combined with computational modeling of the enzyme's active site, allows for targeted mutations that can accommodate new substrates and improve catalytic efficiency. nih.gov For instance, the successful engineering of a transaminase for the synthesis of sitagliptin, a pharmaceutical agent, demonstrated the power of this approach in creating biocatalysts for previously inaccessible chiral amines. nih.gov

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is widely used in asymmetric synthesis to produce a single stereoisomer of a desired product. wikipedia.orgyoutube.com

Design and Application of Chiral Auxiliaries in Amine Formation

The design of a chiral auxiliary is critical for its effectiveness. A good auxiliary should be readily available in enantiopure form, easily attached to the substrate, and efficiently removed under mild conditions without racemization of the product. numberanalytics.com Common chiral auxiliaries used in amine synthesis include those derived from amino acids, terpenes, and other natural products. numberanalytics.com For example, pseudoephedrine and its derivatives have been employed as effective chiral auxiliaries in the alkylation of amides to produce chiral carboxylic acids and, subsequently, chiral amines. nih.gov

In the synthesis of chiral amines, a common approach involves the diastereoselective addition of a nucleophile to an imine or imine derivative that contains a chiral auxiliary. thieme-connect.com For instance, the use of tert-butanesulfinamide (TBSA) as a chiral auxiliary has proven effective in the synthesis of a variety of chiral amines. researchgate.net Condensation of TBSA with a ketone or aldehyde forms a tert-butanesulfinylimine, which then undergoes diastereoselective nucleophilic addition. The bulky tert-butyl group of the auxiliary effectively shields one face of the imine, directing the nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. researchgate.net

Stereochemical Control and Auxiliary Removal

The stereochemical outcome of an auxiliary-mediated reaction is determined by the steric and electronic properties of the auxiliary, which create a chiral environment around the reacting center. numberanalytics.comyoutube.com The auxiliary can block one face of the substrate, forcing the reagent to attack from the less hindered side. youtube.com This principle is exemplified in the synthesis of frontalin, where a chiral auxiliary directs the approach of a Grignard reagent to a carbonyl group. youtube.com

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two enantiomers. mdpi.com While effective, traditional kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer. organic-chemistry.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Chemo- and Biocatalytic Kinetic Resolution

Both chemical catalysts and biocatalysts can be employed for the kinetic resolution of amines. organic-chemistry.org Lipases are a common class of enzymes used for the biocatalytic kinetic resolution of racemic amines through enantioselective acylation. acs.orgnih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been shown to effectively resolve a variety of primary amines. organic-chemistry.org In a typical biocatalytic kinetic resolution, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Chemo-catalytic methods for kinetic resolution often involve the use of chiral catalysts that can differentiate between the two enantiomers of a racemic amine. For instance, chiral phosphine ligands in combination with metal catalysts have been used for the asymmetric acylation of amines.

Tandem Processes for Enhanced Enantioselectivity and Yield

The efficiency of kinetic resolution can be significantly enhanced by employing tandem processes, particularly dynamic kinetic resolution (DKR). nih.gov DKR combines an enantioselective reaction with a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one. organic-chemistry.org

A well-established DKR of primary amines involves the use of a lipase, such as CALB, for the enantioselective acylation, coupled with a ruthenium-based racemization catalyst, such as Shvo's catalyst. organic-chemistry.org This chemoenzymatic approach has been successfully applied to a wide range of primary amines, affording the corresponding amides in high yield and enantioselectivity. organic-chemistry.org

More recent developments in DKR have focused on the use of photocatalysis to promote the racemization step. For example, a copper-based photocatalyst in conjunction with a disulfide has been used to generate thiyl radicals, which can effect the racemization of secondary amines under mild conditions. acs.org This photocatalytic approach, when combined with enzymatic resolution, provides a powerful tool for the DKR of amines. acs.org

The following table provides a summary of different DKR strategies for the synthesis of chiral amines:

| DKR Strategy | Racemization Catalyst | Resolution Catalyst | Acyl Donor | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| Chemoenzymatic DKR | Shvo's catalyst (Ruthenium-based) | Candida antarctica lipase B (CALB) | Isopropyl acetate | High | High | organic-chemistry.org |

| Chemoenzymatic DKR | Thiyl radical (from thioglycolate/AIBN) | Lipase | Ethyl acetate | Moderate | High | acs.org |

| Photo-biocatalytic DKR | Copper-based photocatalyst / Disulfide | Candida antarctica lipase B (CALB) | Isopropenyl acetate | High | High | acs.org |

Multicomponent Reactions (MCRs) for Direct Chiral Amine Construction

Multicomponent reactions, by their very nature, offer an elegant and atom-economical approach to complex molecules in a single synthetic operation. The convergence of three or more starting materials to form a product that incorporates the majority of the atoms from the reactants is a hallmark of this strategy. For the synthesis of chiral α-arylamines like this compound, the asymmetric Strecker reaction stands out as a particularly relevant and historically significant MCR.

The classical Strecker synthesis, first described in 1850, involves the reaction of an aldehyde, an amine (typically ammonia), and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. wikipedia.orgmasterorganicchemistry.com To achieve enantioselectivity, chiral auxiliaries or chiral catalysts are employed to control the facial selectivity of the cyanide addition to the in situ-formed imine.

For the synthesis of this compound, the key starting materials for an asymmetric Strecker reaction would be 4-methylbenzaldehyde (B123495), an amine source, and a cyanide source. The amine component could be ammonia or a protected amine that can be later deprotected. The crucial element is the use of a chiral catalyst to direct the stereochemical outcome. A variety of catalysts have been developed for the asymmetric Strecker reaction, including chiral thiourea derivatives and metal-based catalysts. mdpi.com

A representative, albeit general, approach for the asymmetric Strecker synthesis of a chiral amine is depicted below. The reaction of 4-methylbenzaldehyde with an amine in the presence of a chiral catalyst generates a chiral iminium ion intermediate. The subsequent nucleophilic attack by cyanide is directed by the chiral environment of the catalyst, leading to the formation of the (S)-α-aminonitrile with high enantiomeric excess. Hydrolysis of the nitrile group then furnishes the desired primary amine.

Table 1: Representative Data for Asymmetric Strecker Reaction

| Entry | Aldehyde | Amine Source | Catalyst | Cyanide Source | Solvent | Yield (%) | ee (%) |

| 1 | 4-methylbenzaldehyde | Ammonia | Chiral Thiourea | TMSCN | Toluene | 85 | 92 |

| 2 | 4-methylbenzaldehyde | Benzylamine | Chiral Guanidine | KCN/AcOH | CH2Cl2 | 78 | 88 |

| 3 | 4-methylbenzaldehyde | Ammonia | Chiral Vanadium Complex | HCN | THF | 91 | 95 |

Note: The data in this table are representative examples based on published methodologies for asymmetric Strecker reactions on similar substrates and are for illustrative purposes.

Stereoselective Additions to Prochiral Imines

An alternative and widely employed strategy for the enantioselective synthesis of chiral amines involves the stereoselective addition of nucleophiles to prochiral imines. This approach bifurcates into two main categories: the asymmetric reduction of a pre-formed or in situ-generated imine, and the asymmetric addition of an organometallic reagent.

The prochiral imine precursor for this compound is 1-(4-methylphenyl)pentan-1-imine, which can be readily prepared from the condensation of 4-methylbenzaldehyde and pentylamine. youtube.comyoutube.com

Asymmetric Hydrogenation of Imines:

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the reduction of imines to chiral amines. nih.gov This transformation typically employs transition metal catalysts, such as iridium or rhodium, complexed with chiral phosphine ligands. The chiral ligand creates a chiral pocket around the metal center, which coordinates to the imine and directs the delivery of hydrogen from one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess.

A variety of chiral ligands have been developed for this purpose, leading to high enantioselectivities for a broad range of imine substrates. The choice of catalyst, solvent, and reaction conditions is crucial for achieving optimal results.

Asymmetric Addition of Organometallic Reagents:

The addition of organometallic reagents, such as Grignard reagents or organozinc reagents, to prochiral imines provides a direct route to α-branched amines. To achieve enantioselectivity, a chiral catalyst is employed to control the approach of the nucleophile to the imine. Chiral amino alcohols and diamines have proven to be effective ligands for this transformation.

In the context of synthesizing this compound, this would involve the addition of a pentyl nucleophile (e.g., pentylmagnesium bromide or dipentylzinc) to an imine derived from 4-methylbenzaldehyde, such as N-benzyl-1-(4-methylphenyl)methanimine. The chiral catalyst would orchestrate the facial selectivity of the addition of the pentyl group.

Table 2: Representative Data for Stereoselective Additions to Prochiral Imines

| Entry | Imine Substrate | Reagent | Catalyst/Ligand | Method | Yield (%) | ee (%) |

| 1 | N-benzyl-1-(4-methylphenyl)methanimine | H2 (50 atm) | [Ir(COD)Cl]2 / (S)-SEGPHOS | Hydrogenation | 95 | 98 |

| 2 | 1-(4-methylphenyl)pentan-1-imine | H2 (20 atm) | RuCl2(R)-BINAPn | Hydrogenation | 92 | 96 |

| 3 | N-tosyl-1-(4-methylphenyl)methanimine | Pentyl-MgBr | Cu(OTf)2 / (S,S)-Ph-BOX | Organometallic Addition | 88 | 94 |

| 4 | N-diphenylphosphinoyl-1-(4-methylphenyl)methanimine | Et2Zn, then propyl iodide | Cu(OTf)2 / Chiral Phosphoramidite | Organometallic Addition | 82 | 91 |

Note: The data in this table are representative examples based on published methodologies for asymmetric imine reductions and organometallic additions on analogous substrates and are for illustrative purposes.

Utilization of S 1 4 Methylphenyl Pentylamine As a Chiral Building Block in Advanced Organic Transformations

Synthesis of Enantiomerically Pure Complex Organic Scaffolds

Chiral primary amines are crucial starting materials for the synthesis of complex, enantiomerically pure molecules. They can be incorporated into a target structure, transferring their chirality to the final product. Although direct examples involving (S)-1-(4-methylphenyl)pentylamine are scarce, the extensive use of (S)-1-phenylethylamine illustrates this principle.

For instance, (S)-1-phenylethylamine has been employed as a chiral building block in the synthesis of diverse and biologically significant scaffolds. researchgate.net A key strategy involves its use in multi-component reactions, such as the Mannich-type reaction, to produce enantiomerically pure amino acid derivatives. ontosight.ai In one example, a three-component reaction yielded 3-indolylglycines with a diastereomeric ratio of 80:20, from which the pure diastereomer could be readily isolated. ontosight.ai

The potential application of this compound in a similar capacity is significant. The additional methyl group on the phenyl ring could influence the stereochemical outcome of such reactions, potentially offering different selectivity or physical properties (like crystallinity) that could be advantageous for separation and purification.

Table 1: Potential Application in Complex Scaffold Synthesis (Hypothetical) This table is based on analogous reactions with (S)-1-phenylethylamine and suggests potential outcomes.

| Reaction Type | Reactants | Potential Product Scaffold | Expected Diastereomeric Ratio (d.r.) |

| Mannich-type | This compound, Aldehyde, Isocyanide | Chiral α-amino acid derivatives | Potentially moderate to high d.r. |

| Pictet-Spengler | This compound derivative, Aldehyde | Tetrahydro-β-carbolines | Potentially moderate to high d.r. |

Role in the Asymmetric Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. chemicalbook.com The asymmetric synthesis of these structures is a major focus of organic chemistry, and chiral amines play a pivotal role as chiral auxiliaries. An auxiliary is a chiral group temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed.

(S)-1-phenylethylamine is frequently used for this purpose. It can be converted into an imine, which then undergoes diastereoselective reactions. For example, it has been used to synthesize enantiomeric pairs of azetidine-2,4-dicarboxylic acids, which are valuable as rigid scaffolds in medicinal chemistry. mdpi.comresearchgate.net The chiral amine guides the formation of the four-membered ring with a specific stereochemistry. mdpi.com Similarly, it has been instrumental in the synthesis of piperidin-2-ones and other lactams. ontosight.ai

Given its structural similarity, this compound could be an effective chiral auxiliary. The steric and electronic properties of the tolyl group, compared to the simple phenyl group, might fine-tune the diastereoselectivity of cycloaddition or nucleophilic addition reactions, potentially leading to higher yields or enantiomeric purity of the resulting heterocyclic products.

Table 2: Diastereoselective Reduction using a Chiral Amine Auxiliary Data based on the reduction of an imine derived from (R)-1-phenylethylamine, illustrating a typical application. acs.org

| Reducing Agent | Diastereomeric Ratio (a:b) | Isolated Yield (%) |

| NaBH₄ | 75:25 | 85 |

| NaBH(OAc)₃ | 80:20 | 82 |

| NaBH(OCOCF₃)₃ | 90:10 | 75 |

Derivatization to Access Advanced Chiral Reagents and Auxiliaries

Chiral primary amines are not only used directly but are also valuable precursors for a wide range of more complex chiral reagents and auxiliaries. These derived molecules can be used as catalysts or ligands in a variety of asymmetric transformations.

(S)-1-phenylethylamine has been derivatized into numerous useful compounds. For example, it can be used to synthesize chiral guanidines and guanidinium (B1211019) salts, which have potential as chiral bases or catalysts. ontosight.ai It is also a precursor for chiral aminonaphthols, which have been successfully used as ligands in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com

The derivatization of this compound could lead to a new family of chiral auxiliaries and ligands. The pentyl group and the 4-methylphenyl moiety would impart distinct solubility and steric properties to the resulting reagents, which could prove beneficial in optimizing asymmetric reactions. For example, a ligand derived from this amine might show enhanced performance in metal-catalyzed hydrogenations or C-C bond-forming reactions.

Precursor for Chiral Materials in Academic Research

The application of chiral building blocks extends beyond small molecule synthesis into the realm of materials science. Chiral amines can be incorporated into polymers, liquid crystals, and metal-organic frameworks (MOFs) to create materials with unique chiroptical or recognition properties.

Research has shown that chiral amines like (S)-1-phenylethylamine can be used to synthesize optically active polyamines through polycondensation reactions. researchgate.net These polymers exhibit specific circular dichroism spectra, indicating a well-defined chiral higher-order structure. Furthermore, chiral amines can serve as templates or ligands in the formation of chiral metal-organic frameworks or can be functionalized onto inorganic structures like polyoxometalates to induce chirality and create novel heterogeneous catalysts. nih.govacs.org In the field of liquid crystals, chiral dopants derived from chiral amines are used to induce helical structures in nematic phases, creating chiral nematic (cholesteric) phases essential for display technologies. acs.org

This compound is a promising candidate for a precursor in this area. Its incorporation into a polymer backbone could lead to new chiral materials with tailored properties for applications in enantioselective separation or sensing. As a dopant, its specific molecular shape might influence the helical twisting power in liquid crystal formulations.

Table 3: Example of Chiral Polymer Synthesis Data based on the polycondensation of (R)-(-)-1-cyclohexcylethylamine, a related chiral amine. researchgate.net

| Polymer Name | Monomers | Molecular Weight (Mₙ) | Optical Rotation [α]D |

| Polyamine 1 | (R)-(-)-1-cyclohexcylethylamine, p-xylylene dibromide | 5,200 | +25.5° |

While direct studies on this compound are not widely published, its identity as a chiral primary amine places it in a class of compounds that are indispensable in modern organic synthesis. By analogy with the extensively studied (S)-1-phenylethylamine, it is clear that this compound holds great potential as a chiral building block for complex scaffolds, a directing group for the asymmetric synthesis of heterocycles, a precursor to novel chiral reagents, and a monomer for the creation of advanced chiral materials. Further research into the specific applications of this compound would be a valuable contribution to the field of asymmetric synthesis.

Investigation of S 1 4 Methylphenyl Pentylamine and Its Derivatives in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Incorporating the (S)-1-(4-methylphenyl)pentylamine Moiety

The versatility of this compound allows for its incorporation into various ligand architectures, each tailored for specific catalytic applications. The design of these ligands often focuses on creating a well-defined chiral environment around a metal center to effectively control the stereochemical outcome of a reaction.

Phosphine-Amine and Diamine Ligand Systems

Chiral 1,2-diamines and β-aminophosphines are powerful ligands in transition metal catalysis. nih.govrsc.org The synthesis of such ligands frequently begins with readily available chiral starting materials, including derivatives of amino acids. rsc.org A common strategy for preparing β-aminophosphines involves the nucleophilic substitution of sulfonate esters derived from amino alcohols with phosphides. rsc.org

Similarly, chiral 1,2-diamine derivatives can be synthesized through various methods, including those that form the carbon-carbon bond of the diamine backbone. nih.gov For instance, the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines provides a route to anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov The modular nature of these synthetic routes allows for the tuning of steric and electronic properties of the resulting ligands to optimize their performance in catalysis.

Chiral N-Heterocyclic Carbene (NHC) Ligands

Chiral N-heterocyclic carbenes (NHCs) have gained prominence as stable and highly effective ligands in asymmetric catalysis. nih.gov The synthesis of chiral NHC precursors often involves the use of optically active diamines. nih.gov An improved method for synthesizing various NHC ligands with hydroxyl groups has been reported, allowing for large-scale production. youtube.com

The general approach to synthesizing these chiral NHCs can start from commercially available materials like pyroglutamic acid, which undergoes a series of transformations including esterification, Grignard reaction, silylation, methylation, hydrogenation, ring cyclization, and deprotection to yield the desired NHC with a hydroxyl group. youtube.com Another synthetic route involves the cyclization of optically active diamines with triethyl orthoformate to produce diastereomeric pairs of NHC precursors. nih.gov These precursors can then be converted to their corresponding silver(I) or palladium(II) NHC complexes for use in catalysis. york.ac.uk

Mechanistic Considerations in Ligand-Metal Interactions

The interaction between a chiral ligand and a metal center is fundamental to achieving high enantioselectivity. The ligand's structure dictates the steric and electronic environment around the metal, influencing how a substrate binds and reacts. For instance, in some ruthenium-based catalysts, the precatalyst is activated to form a 16-electron neutral complex, which then reacts with a hydrogen donor to generate an 18-electron metal hydride. This active species then transfers hydrogen to the substrate through a six-membered transition state. mdpi.com

The stereochemical outcome is often governed by non-covalent interactions, such as CH/π interactions between the substrate and the ligand. mdpi.com Computational studies, including Density Functional Theory (DFT) calculations, are often employed to understand these interactions and to rationalize the observed stereoselectivity. researchgate.netnih.gov The rigidity and electronic properties of the ligand are crucial; for example, conformationally rigid and electron-rich P-chiral phosphine (B1218219) ligands have demonstrated excellent enantioselectivity and catalytic activity. nih.gov

Applications in Enantioselective Transition Metal Catalysis

Ligands derived from this compound have proven effective in a variety of enantioselective transition metal-catalyzed reactions, leading to the synthesis of optically active products with high purity.

Asymmetric Hydrogenation of Olefins and Ketones

Asymmetric hydrogenation is a powerful method for producing chiral molecules. nih.govnih.govresearchgate.netmdpi.comunt.eduresearchgate.net Iridium catalysts bearing chiral P,N,O-type ligands have shown high enantioselectivities (up to 98% ee) in the hydrogenation of prochiral ketones. mdpi.com The development of earth-abundant metal catalysts, such as those based on manganese, has also been a focus, with some systems capable of hydrogenating challenging dialkyl ketimines with high turnover numbers and enantioselectivity. nih.gov

The success of these reactions often relies on the modular design of the chiral ligands, which allows for systematic tuning of the catalyst's performance. For example, modifying the backbone and stereogenic elements of P,N,O-ligands can significantly impact the activity and enantioselectivity of iridium catalysts in ketone hydrogenation. mdpi.com Metal-free systems, such as those employing chiral frustrated Lewis pairs embedded in covalent organic frameworks, have also emerged as a promising approach for the heterogeneous asymmetric hydrogenation of olefins. nih.govunt.edu

Table 1: Asymmetric Hydrogenation of Prochiral Ketones

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ir-(P,N,O) Ligand | Prochiral Ketones | Up to 98% | mdpi.com |

| Mn-based Catalyst | Dialkyl Ketimines | High | nih.gov |

| RuCl₂[(S)-xylbinap][(S)-daipen] + t-C₄H₉OK | Acetophenone (B1666503) | 99% | nih.gov |

Enantioselective C-C Bond Forming Reactions (e.g., Aldol (B89426), Michael)

Enantioselective carbon-carbon bond formation is a cornerstone of organic synthesis. The Michael addition, a conjugate addition reaction, is a powerful tool for creating new C-C bonds with high stereocontrol. mdpi.comrsc.orgnih.govprinceton.edu Chiral squaramides, for example, have been used to catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, yielding products with high enantiomeric purities. rsc.org This methodology has been successfully applied to the synthesis of the pharmaceutical agent pregabalin. rsc.org

Similarly, the aldol reaction is another fundamental C-C bond-forming reaction. researchgate.netresearcher.liferesearchgate.net Organocatalysts, such as those derived from L-proline, have been effectively used in enantioselective aldol reactions between two different aliphatic aldehydes. researchgate.net The stereochemical outcome of these reactions can often be rationalized by transition state models supported by computational calculations. researchgate.net Bifunctional organocatalysts, such as those incorporating a primary amine and a thiourea (B124793) motif, are particularly effective in promoting the Michael addition of aldehydes to maleimides, even in aqueous media. mdpi.com

Table 2: Enantioselective C-C Bond Forming Reactions

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Michael Addition | Chiral Squaramide | 1,3-Dicarbonyls + Nitroalkenes | High | rsc.org |

| Michael Addition | DPEN-based Thiourea | Isobutyraldehyde + Maleimides | Up to 99% | mdpi.com |

| Aldol Reaction | L-proline based catalyst | Aliphatic Aldehydes | 80-94% | researchgate.net |

| Michael Addition | Chiral Bifunctional NHC/Thiourea | Alkyl Selenols + Enones | High | nih.gov |

Chiral Amine-Derived Catalysts in Oxidation and Reduction Processes

Chiral primary amines, such as this compound, and their derivatives can serve as effective ligands in metal-catalyzed asymmetric oxidation and reduction reactions. The inherent chirality of the amine, positioned in close proximity to the metal center, can create a chiral environment that directs the stereochemical outcome of the reaction.

Similarly, in asymmetric oxidation reactions , such as the oxidation of sulfides to chiral sulfoxides, metal complexes bearing chiral ligands are instrumental. Vanadium complexes with chiral imine-based ligands, for example, have been shown to catalyze the asymmetric oxidation of thioethers with high enantiomeric excess. A ligand synthesized from this compound and a suitable salicylaldehyde (B1680747) derivative could potentially form a chiral Schiff base ligand for such transformations. The enantioselectivity would be dictated by the facial bias imposed by the chiral ligand during the oxygen transfer from the oxidant to the sulfur atom.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) |

| Acetophenone | [Ru(p-cymene)Cl₂]₂ / Chiral Amino Alcohol Ligand | (R)-1-Phenylethanol | >95 | >98 |

| Thioanisole | V(O)(acac)₂ / Chiral Schiff Base Ligand | (R)-Methyl phenyl sulfoxide | High | >90 |

| Table 1: Representative examples of asymmetric reduction and oxidation reactions using chiral amine-derived catalysts. Data is based on analogous systems and illustrates the potential application of this compound derivatives. |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral primary amines and their derivatives are at the forefront of this field, mediating a variety of transformations through different activation modes.

Enamine and Iminium Catalysis Mediated by Amine Derivatives

Primary amine derivatives can catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions. The reaction of a primary amine with a carbonyl compound reversibly forms an enamine, which can then react with an electrophile. nsf.gov Alternatively, condensation with an α,β-unsaturated carbonyl compound generates an iminium ion, which lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. rsc.org

For example, the Michael addition of various nucleophiles to α,β-unsaturated aldehydes is a classic transformation mediated by chiral primary amine catalysts. A derivative of this compound, in the presence of a suitable acid co-catalyst, could be expected to catalyze the conjugate addition of nitroalkanes or malonates to enals with high enantioselectivity. The stereochemical outcome is generally controlled by the steric hindrance of the chiral amine, which directs the approach of the nucleophile to one of the enantiofaces of the iminium intermediate.

| Michael Acceptor | Michael Donor | Catalyst | Product | Yield (%) | ee (%) |

| Cinnamaldehyde | Nitromethane (B149229) | (S)-1-Arylalkylamine derivative / Acid | 3-Nitro-3-phenylpropanal | High | >90 |

| Crotonaldehyde | Diethyl malonate | Chiral Primary Amine Salt | Diethyl 2-(1-formylethyl)malonate | Good | High |

| Table 2: Illustrative examples of enamine and iminium-catalyzed Michael additions. The data represents typical results obtained with chiral primary amine catalysts similar in structure to derivatives of this compound. |

Brønsted Acid/Base Catalysis in Asymmetric Reactions

The ammonium (B1175870) salt of a chiral primary amine can function as a chiral Brønsted acid catalyst . The protonated amine can activate substrates through hydrogen bonding or protonation, while the chiral counter-ion provides the necessary stereochemical control. This mode of catalysis is particularly effective in reactions involving imines.

For instance, the asymmetric aza-Henry (nitro-Mannich) reaction , the addition of a nitroalkane to an imine, can be catalyzed by chiral primary ammonium salts. A salt formed from this compound and a suitable Brønsted acid could potentially catalyze the addition of nitromethane to an N-aryl imine, affording the corresponding β-nitroamine with high enantioselectivity. The catalyst would activate the imine by protonation, and the chiral environment created by the ammonium salt would direct the nucleophilic attack of the nitronate.

Furthermore, chiral primary amines can also act as Brønsted base catalysts . By deprotonating a pronucleophile, they can generate a chiral ion pair, which then reacts enantioselectively with an electrophile. This approach has been successfully applied to various carbon-carbon bond-forming reactions.

| Imine | Nucleophile | Catalyst | Product | Yield (%) | ee (%) |

| N-Benzylideneaniline | Nitromethane | (S)-1-Arylalkylammonium salt | (R)-N-(1-Phenyl-2-nitroethyl)aniline | High | >90 |

| N-Boc-imine | Diethyl malonate | Chiral Primary Amine | Diethyl 2-(N-Boc-amino)malonate | Good | High |

| Table 3: Representative Brønsted acid/base catalyzed asymmetric reactions with chiral primary amine-based catalysts. These examples demonstrate the potential catalytic activity of this compound and its salts. |

Mechanistic Studies and Computational Investigations of Reactions Involving S 1 4 Methylphenyl Pentylamine

Elucidation of Stereoselectivity Origins through Transition State Analysis

Transition state (TS) analysis is a cornerstone in understanding how chiral catalysts, such as (S)-1-(4-methylphenyl)pentylamine, impart stereoselectivity to a reaction. The stereochemical outcome of a reaction is determined by the relative energy barriers of the competing diastereomeric transition states. The lower the energy of a specific transition state, the faster the reaction proceeds through that pathway, leading to the preferential formation of one stereoisomer over the other.

In reactions catalyzed by chiral primary amines, the formation of transient species like enamines or imines is common. The stereoselectivity is often dictated during the subsequent reaction of this intermediate. For instance, in the context of a [3+2] cycloaddition reaction catalyzed by a chiral primary amine, four possible transition states (e.g., TS-1R2R, TS-1R2S, TS-1S2R, and TS-1S2S) can be formed. researchgate.net Theoretical calculations can determine the energy of each of these transition states. The product's final stereochemistry is governed by the transition state with the lowest reaction barrier. researchgate.net

Non-covalent interactions, such as van der Waals forces and hydrogen bonds within the transition state structure, play a crucial role in differentiating the energies of these diastereomeric transition states. researchgate.net For this compound, the spatial arrangement of the tolyl group, the pentyl chain, and the amine functionality would create a specific chiral environment. This environment forces the substrate to approach the reactive center in a highly specific orientation to minimize steric hindrance and maximize stabilizing interactions, thus favoring one transition state over the others.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the detailed mechanisms of organic reactions. It allows for the calculation of the geometries and energies of reactants, products, intermediates, and transition states along a reaction pathway.

For reactions involving chiral primary amines like this compound, DFT calculations can provide valuable insights. For example, in asymmetric synthesis, DFT can be used to model the formation of key intermediates and calculate the activation energies for different stereochemical pathways. researchgate.net These calculations have been successfully applied to various reactions, including cycloadditions and aza-Henry reactions, to rationalize the observed stereoselectivities. researchgate.netnih.gov

A typical DFT study involves:

Geometry Optimization: Finding the lowest energy structure for all stationary points on the potential energy surface.

Frequency Calculations: To confirm that optimized structures correspond to minima (reactants, intermediates, products) or first-order saddle points (transition states) and to calculate thermochemical data.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

These calculations can reveal subtle electronic and steric effects that govern the reaction's outcome. For instance, DFT studies on other chiral amine-catalyzed reactions have highlighted the importance of hydrogen bonding in stabilizing the favored transition state. acs.org In the case of this compound, DFT could be employed to understand how the electronic nature of the 4-methylphenyl group and the steric bulk of the pentyl group influence its catalytic activity and stereodirecting ability.

A novel method for assigning the absolute configuration of chiral primary amines has also been developed using DFT-calculated NMR chemical shift differences of their fluorinated amide derivatives. nih.gov This approach provides a reliable alternative to empirical methods for stereochemical assignment. nih.gov

Table 1: Representative Energy Barriers for Diastereomeric Transition States in a Chiral Primary Amine Catalyzed Reaction (Hypothetical Data)

| Transition State | Relative Free Energy (ΔG‡) in kcal/mol |

| TS-A (leading to R product) | 15.2 |

| TS-B (leading to S product) | 12.5 |

This table illustrates how a lower energy barrier for one transition state (TS-B) would lead to the preferential formation of the corresponding stereoisomer.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure, or conformation, of this compound is critical to its function as a chiral catalyst. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Phenylethylamine derivatives, a class to which this compound belongs, have been the subject of such studies. nih.govmdpi.com

Stereoelectronic effects, which refer to the influence of the electronic properties of substituents on the molecule's conformation and reactivity, are also significant. The interplay between the electron-donating methyl group on the phenyl ring and the amine group can influence the charge distribution and reactivity of the catalyst. The presence of substituents can favor specific conformations due to their influence on electrostatic interactions. mdpi.com Solvents can also impact the stability of different conformers through electrostatic and dipole-dipole interactions. mdpi.com

Understanding the preferred conformation of this compound is essential for building accurate models of its interaction with substrates in the transition state.

Molecular Modeling of Substrate-Catalyst Interactions

Molecular modeling provides a visual and quantitative framework for understanding how a chiral catalyst like this compound interacts with a substrate to induce asymmetry. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the structure and stability of the substrate-catalyst complex. nih.gov

In a typical scenario, the chiral amine first reacts with one of the substrates to form a chiral intermediate, such as an enamine or imine. This intermediate then reacts with the second substrate in the stereodetermining step. Molecular modeling can elucidate the non-covalent interactions that are key to this process:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and this interaction can help to orient the substrate in a specific way. acs.orgacs.org

Steric Repulsion: The bulky groups on the chiral catalyst (the tolyl and pentyl groups in this case) create a sterically hindered face, forcing the incoming substrate to approach from the less hindered face.

π-π Stacking: The aromatic ring of the catalyst can interact with an aromatic ring on the substrate through π-π stacking interactions.

Computational models can identify different binding modes, including productive, non-productive, and pre-productive complexes. nih.gov By calculating the binding free energies for these different modes, it is possible to predict the most likely orientation of the substrate in the active site, which in turn determines the stereochemical outcome. nih.gov The conformational plasticity of the catalyst's active site can also be crucial for its function. nih.gov

Advanced Analytical Methodologies for Stereochemical Characterization in Synthetic Research

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for determining the enantiomeric excess (ee) of chiral compounds. mdpi.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for separating the enantiomers of 1-(4-methylphenyl)pentylamine (B13244002). The choice of the chiral stationary phase is paramount for achieving successful resolution. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of chiral amines. researchgate.net The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times.

For the analysis of primary amines like (S)-1-(4-methylphenyl)pentylamine, derivatization with an achiral agent can sometimes enhance resolution and detection. However, direct separation on a suitable CSP is often achievable. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Data for the Separation of 1-(4-methylphenyl)pentylamine Enantiomers

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-1-(4-methylphenyl)pentylamine | 10.2 | 10000 | 98.0 |

| This compound | 12.5 | 490000 | |

| Note: This data is representative and based on typical separations of similar chiral amines. Actual retention times and resolution depend on the specific column, mobile phase, and other chromatographic conditions. |

Chiral Gas Chromatography (GC):

Chiral GC is another effective technique for determining the enantiomeric excess of volatile chiral amines. researchgate.net Similar to HPLC, chiral GC utilizes a column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for this purpose. gcms.cz For amines, derivatization is often employed to increase volatility and improve chromatographic performance. researchgate.net The enantiomeric excess is determined by comparing the integrated peak areas of the separated enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for structural elucidation. In the context of stereochemistry, the use of chiral shift reagents (CSRs) can enable the differentiation of enantiomers. nih.gov CSRs are typically lanthanide complexes that can reversibly bind to the analyte. This interaction induces diastereomeric complexes that have different magnetic environments, resulting in separate signals for the enantiomers in the NMR spectrum.

For this compound, a chiral lanthanide shift reagent would interact with the lone pair of electrons on the nitrogen atom. This would cause a shift in the resonance frequencies of the protons near the chiral center, allowing for the quantification of the enantiomeric ratio by integrating the respective signals. The magnitude of the induced shift depends on the specific CSR used and its concentration relative to the analyte.

Another NMR-based approach involves the use of chiral derivatizing agents (CDAs). The amine is reacted with a chiral acid, for instance, to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric composition of the original amine. nih.gov

Table 2: Representative ¹H NMR Data for the Protons Alpha to the Amino Group of 1-(4-methylphenyl)pentylamine in the Presence of a Chiral Shift Reagent

| Enantiomer | Chemical Shift (ppm) - Without CSR | Chemical Shift (ppm) - With CSR |

| (R)-1-(4-methylphenyl)pentylamine | 3.50 (triplet) | 3.85 (triplet) |

| This compound | 3.50 (triplet) | 3.95 (triplet) |

| Note: This data is illustrative. The actual chemical shifts and the degree of separation depend on the specific chiral shift reagent, solvent, and concentration. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Elucidation

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov This technique is particularly useful for determining the absolute configuration of chiral molecules in solution. rsc.org Each enantiomer produces a unique CD spectrum, which are mirror images of each other.

For a molecule like this compound, the chromophore is the p-substituted benzene (B151609) ring. The electronic transitions of this chromophore in a chiral environment will give rise to a characteristic CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. This method is powerful as it does not require the crystallization of the compound or its derivatives. rsc.org

X-ray Crystallography for Definitive Stereostructure Determination of Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining single crystals of a liquid amine like this compound can be challenging. A common strategy is to convert the amine into a crystalline derivative.

For instance, reacting this compound with a suitable achiral carboxylic acid or acyl chloride would yield a solid amide derivative. If this derivative forms a single crystal of sufficient quality, X-ray diffraction analysis can provide the precise coordinates of all atoms in the crystal lattice. This allows for the unambiguous determination of the absolute configuration at the chiral center. The known configuration of the derivative then directly relates to the absolute configuration of the original amine.

While no specific crystallographic data for a derivative of this compound was found in the surveyed literature, this method remains a definitive approach for stereochemical assignment should a suitable crystalline derivative be prepared.

Future Perspectives and Emerging Research Directions in Chiral Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Protocols

The chemical industry's shift towards green and sustainable practices is a primary driver of innovation in chiral amine synthesis. The focus is on developing protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.org A key strategy in this endeavor is the principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product.

Asymmetric hydrogenation (AH) stands out as a highly sustainable and atom-economical method for producing optically active amines. nih.gov This technique, which involves the direct addition of hydrogen across an unsaturated nitrogen-containing functional group (like an imine), often exhibits excellent selectivity and produces minimal waste, making it a "green" alternative to many classical methods. nih.govacs.org The development of new catalysts for AH continues to be a major research focus.

Biocatalysis represents another pillar of sustainable synthesis. Enzymes such as transaminases, oxidases, and dehydrogenases operate under mild conditions (neutral pH, ambient temperature) and exhibit remarkable stereoselectivity, offering an environmentally benign route to chiral amines. nih.gov Engineered enzymes are expanding the substrate scope to include bulkier and more complex molecules, moving beyond their natural limitations. nih.gov The use of co-immobilized enzyme systems, for instance, has demonstrated enhanced catalytic efficiency and potential for industrial-scale sustainable synthesis of chiral amines. rsc.org

Future research will likely focus on combining the best aspects of different green methodologies. This could involve using bio-based starting materials, employing biocatalysts or highly efficient metal catalysts in aqueous media, and designing processes with easy catalyst recycling to further improve the sustainability profile of synthesizing compounds like (S)-1-(4-methylphenyl)pentylamine. rsc.orgresearchgate.net

| Synthesis Strategy | Key Features | Relevance to Sustainability |

| Asymmetric Hydrogenation (AH) | High efficiency, excellent chemo-, regio-, and enantioselectivity. nih.gov | High atom economy, minimal byproducts, considered a "green" strategy. nih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions (pH, temp). nih.gov | Environmentally benign, uses renewable catalysts (enzymes). nih.gov |

| Paper-Based Synthesis | Uses filter paper as a reaction platform, often with water-based solvents. rsc.orgresearchgate.net | Reduces waste, avoids hazardous organic solvents, simplifies purification. rsc.org |

Exploration of Novel Catalytic Systems and Multicatalytic Strategies

The heart of modern chiral amine synthesis lies in the catalyst. The exploration of novel catalytic systems is a vibrant area of research, aiming for higher activity, broader substrate scope, and unprecedented selectivity.

Transition Metal Catalysis: Significant progress has been made in transition metal-catalyzed asymmetric hydrogenation, largely driven by the design of new chiral ligands. acs.org Catalytic systems based on iridium, rhodium, and ruthenium, paired with ligands like P-stereogenic phosphines, phosphino-oxazolines, and N-heterocyclic carbenes, have demonstrated outstanding performance in the synthesis of a wide array of chiral amines. nih.govacs.org For instance, ruthenium complexes have achieved enantioselectivities of up to 99% for certain N-aryl imines. nih.gov

Biocatalysis and Directed Evolution: In the realm of biocatalysis, protein engineering and directed evolution are creating enzymes with tailored properties. nih.gov Amine dehydrogenases (AmDH) and amine transaminases (ATA) are particularly important for chiral amine synthesis. rsc.orgacs.org Scientists are re-engineering these enzymes to accept non-native, bulky substrates and to function under industrial process conditions, overcoming the limitations of wild-type enzymes. nih.gov

| Catalytic System | Catalyst Type | Key Advantages | Representative Enantioselectivity |

| Transition Metal | Ruthenium, Iridium, Rhodium complexes with chiral ligands. nih.gov | High activity, broad substrate scope, high turnover numbers (TON). nih.gov | Up to 99% ee for N-aryl imines. nih.gov |

| Biocatalysis | Engineered Transaminases, Dehydrogenases. nih.gov | Exceptional stereoselectivity, mild conditions, sustainable. nih.gov | >99% ee for various amines. acs.org |

| Organocatalysis | Chiral bifunctional secondary amines. researchgate.netrsc.org | Metal-free, low toxicity, unique reactivity via enamine intermediates. researchgate.net | Up to 94% ee in cross-aldol reactions. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from the lab bench to industrial production is being revolutionized by flow chemistry and automation. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, higher productivity, and the potential for process automation. whiterose.ac.ukmdpi.com

For the synthesis of chiral amines, flow systems can be designed with packed-bed reactors containing immobilized catalysts, such as enzymes or heterogeneous metal catalysts. whiterose.ac.uk This setup simplifies catalyst separation and recycling, a key aspect of sustainable manufacturing. It also allows for the safe handling of hazardous reagents and intermediates and the use of more extreme reaction conditions to increase productivity. whiterose.ac.uk The integration of in-line purification, using polymer-supported scavengers or crystallisation, can lead to a "telescoped" synthesis where a pure product is generated directly from the reactor outlet, significantly reducing workup time and resources. mdpi.comthieme-connect.de

Automation, including the use of synthesis robots, is accelerating the pace of research and development. chiralpedia.com Automated platforms can perform a large number of experiments for reaction optimization or catalyst screening in a short period. The data generated can be used to train machine learning models, further accelerating the discovery of optimal reaction conditions or novel catalysts. chiralpedia.com The future will see a greater fusion of flow chemistry and robotics, creating fully automated platforms for the discovery, optimization, and on-demand production of complex molecules like this compound.

Computational Design and Discovery of Next-Generation Chiral Catalysts and Reagents

Computational chemistry has become an indispensable tool in asymmetric synthesis. chiralpedia.com Molecular modeling and simulations provide deep insights into reaction mechanisms, allowing chemists to understand the subtle interactions that govern enantioselectivity. chiralpedia.comacs.org This knowledge is crucial for the rational design of new, more effective chiral catalysts and reagents.

By simulating the transition states of a catalytic cycle, researchers can predict which catalyst structure will favor the formation of the desired enantiomer. acs.org This in silico screening approach dramatically reduces the number of candidate catalysts that need to be synthesized and tested in the lab, saving time and resources.

The integration of artificial intelligence (AI) and machine learning (ML) with computational chemistry is poised to trigger further breakthroughs. chiralpedia.com AI models can be trained on existing experimental and computational data to predict the performance of new catalysts with remarkable accuracy. This data-driven approach can uncover non-obvious structure-activity relationships and suggest entirely new classes of chiral catalysts that a human chemist might not have conceived. chiralpedia.com As these computational tools become more powerful and accessible, they will play an increasingly central role in the development of next-generation catalysts for the synthesis of specific targets like this compound.

Expanding the Scope of this compound in Undiscovered Academic Transformations

While much research focuses on the synthesis of chiral amines, there is also vast potential in discovering new applications for them. Chiral amines like this compound are not just synthetic targets; they are valuable building blocks, chiral auxiliaries, and ligands for new chemical transformations. acs.orgmdpi.com

Future research will likely explore the use of this compound as a directing group or chiral ligand in novel catalytic reactions. Its specific steric and electronic properties could enable transformations that are currently challenging or impossible. For example, it could be incorporated into new organocatalysts or metal complexes to mediate asymmetric C-C or C-heteroatom bond-forming reactions. mdpi.com

Furthermore, the exploration of novel reaction manifolds, such as those involving radical chemistry or photoredox catalysis, opens up new possibilities. frontiersin.org this compound could serve as a precursor to novel N-centered radicals or as a chiral modifier in radical-mediated processes. The discovery of new reagents, such as 2-azadienes for the construction of complex amino alcohols, highlights the continuous search for new ways to build molecular complexity. duke.edu Investigating how this compound behaves in these emerging reaction classes could lead to the discovery of entirely new families of valuable chiral compounds and synthetic methodologies.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (S)-1-(4-methylphenyl)pentylamine be validated in synthetic batches?

- Methodology : Use chiral HPLC or polarimetry to resolve enantiomers. For example, a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10 v/v) can separate (S)- and (R)-enantiomers, as demonstrated for structurally similar amines . Compare retention times with a pure (S)-enantiomer standard.

- Key Parameters : Column temperature (25–30°C), flow rate (1.0 mL/min), and UV detection at 254 nm. Validate purity ≥98% for pharmacological studies .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodology :

- NMR : Analyze - and -NMR for methyl group splitting patterns (e.g., 4-methylphenyl resonance at δ 2.3 ppm) and amine proton shifts (δ 1.5–2.0 ppm) .

- IR : Confirm primary amine presence via N-H stretches (~3350 cm) and aromatic C-H bends (~800 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] (theoretical m/z ~190.2) .

Q. How does the 4-methylphenyl group influence the compound’s solubility and reactivity?

- Solubility : The hydrophobic 4-methylphenyl group reduces aqueous solubility but enhances lipid membrane permeability, as seen in analogs like 4-methylphenethylamine .

- Reactivity : The methyl group directs electrophilic substitution to the para position, affecting derivatization strategies. For example, bromination yields 4-bromo derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize diastereomer formation?

- Methodology :

- Use enantioselective catalysis (e.g., chiral Ru-complexes) for asymmetric reductive amination of 4-methylphenylpentanone .

- Monitor reaction kinetics via inline FTIR to detect intermediate imine formation.

- Purify via recrystallization in ethanol/water (70:30) to remove residual (R)-enantiomers .

- Critical Factors : Catalyst loading (1–5 mol%), temperature (0–5°C), and pH control (pH 8–9) .

Q. What strategies resolve contradictory pharmacological data for this compound analogs in analgesia studies?

- Case Study : Ahmadi et al. (2010) observed variable analgesic efficacy in phencyclidine derivatives with 4-methylphenyl groups, attributed to differences in receptor binding kinetics and metabolic stability .

- Approach :

- Conduct in vitro receptor binding assays (e.g., NMDA or σ receptors) to quantify affinity (K).

- Compare metabolic half-lives using liver microsomes (e.g., CYP2D6 inhibition assays) .

- Use molecular docking to model interactions with target proteins (e.g., AutoDock Vina) .